
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride
Overview
Description
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Asymmetric Synthesis of (S)-1-(Piperazin-1-yl)propan-2-ol
Chiral Starting Materials and Catalysts
The asymmetric synthesis often starts from chiral precursors such as (S)-epichlorohydrin or (S)-glycidol derivatives, which are reacted with piperazine under controlled conditions to yield the chiral propanol derivative.
A representative method involves:
- Reaction of (S)-epichlorohydrin with piperazine under mild heating to open the epoxide ring selectively, preserving stereochemistry.
- Use of base catalysts like triethylamine or sodium carbonate to facilitate nucleophilic substitution.
- Control of temperature (typically 50-90 °C) to optimize yield and enantioselectivity.
Reaction Conditions and Yields
- Solvents such as acetonitrile or dichloromethane are commonly used to dissolve reactants.
- Reaction times range from 6 to 24 hours, often under inert atmosphere (nitrogen or argon) to prevent oxidation.
- Yields reported in literature range from 70% to 90%, with enantiomeric excess (ee) values exceeding 95%, indicating high stereochemical purity.
Formation of Dihydrochloride Salt
The free base form of (S)-1-(Piperazin-1-yl)propan-2-ol is converted to its dihydrochloride salt by treatment with hydrochloric acid:
- Typically, the free base is dissolved in anhydrous ethanol or isopropanol.
- Anhydrous HCl gas or concentrated HCl solution is bubbled or added dropwise at 0-5 °C to prevent decomposition.
- The resulting dihydrochloride precipitates out as a crystalline solid.
- The solid is filtered, washed with cold solvent, and dried under vacuum.
This salt formation enhances the compound’s stability and water solubility, facilitating its use in pharmaceutical formulations.
Purification Techniques
Purification of the product is critical to achieve high purity and enantiomeric excess:
- Flash chromatography on silica gel columns using gradient elution with ethyl acetate/hexanes or dichloromethane/methanol mixtures is used to remove impurities and unreacted starting materials.
- Recrystallization from ethanol or ethyl acetate is employed to improve purity and crystallinity.
- Chiral HPLC analysis confirms enantiomeric purity post-purification.
Automated chromatography systems (e.g., Teledyne Isco CombiFlash) are often utilized for reproducibility and efficiency.
Representative Preparation Protocol (Summary Table)
Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|
Epoxide ring opening | (S)-epichlorohydrin + piperazine, base catalyst (Na2CO3 or TEA), MeCN, 50-90 °C | 12-24 h | 75-90 | High stereoselectivity, inert atmosphere recommended |
Dihydrochloride salt formation | Free base + HCl (gas or solution), EtOH, 0-5 °C | 1-2 h | Quantitative | Precipitation of salt, improved stability |
Purification | Flash chromatography (silica gel), gradient elution | N/A | N/A | Ensures high purity and ee |
Alternative Synthetic Routes and Modifications
Some studies have explored alternative routes to the piperazinyl propanol scaffold:
- Use of chiral auxiliaries or asymmetric catalysts to improve stereoselectivity.
- Direct alkylation of piperazine with chiral halohydrins.
- Protection-deprotection strategies to improve yields and facilitate purification.
However, the epoxide ring-opening method remains the most efficient and widely adopted approach due to its simplicity and high stereochemical control.
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and stereochemistry of the product, with characteristic signals for the piperazine ring and chiral center.
- Optical rotation measurements correlate with the (S)-configuration.
- Mass spectrometry (MS) confirms molecular weight and purity.
- Melting point determination of the dihydrochloride salt provides a reproducible physical property for quality control.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride possesses the molecular formula and a molecular weight of approximately 217.14 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations and biological assays.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
- Antidepressant Activity : Research indicates that this compound has potential antidepressant properties, acting on neurotransmitter systems involved in mood regulation.
- CGRP Receptor Antagonism : It functions as a potent antagonist of the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology. This dual functionality allows it to target multiple pathways relevant to psychiatric disorders and migraine treatment.
- Cardiovascular Effects : Studies have shown that this compound may possess hypotensive effects by acting as an antagonist at alpha and beta adrenoceptors, suggesting potential applications in cardiovascular therapies .
Medicinal Chemistry
This compound is utilized in drug discovery processes aimed at developing new antidepressants and migraine treatments. Its ability to modulate multiple targets makes it a valuable candidate for further pharmacological studies.
Neuropharmacology
In neuropharmacological research, this compound serves as a tool for understanding the mechanisms underlying mood disorders and migraine pathogenesis. Its role as a CGRP antagonist positions it as a potential therapeutic agent in managing migraine attacks.
Cardiovascular Research
The cardiovascular effects of this compound are being investigated to explore its potential as an antihypertensive agent. Its interaction with adrenergic receptors provides insights into novel treatment strategies for hypertension .
Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
Mechanism of Action
The mechanism of action of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. In the context of its antidepressant-like effects, the compound is believed to increase the levels of monoamines in the synaptic clefts of the central nervous system. This is achieved by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby enhancing their availability and activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds have similar structures and are also studied for their antidepressant-like effects.
Piperidine derivatives: These compounds share the piperazine ring structure and are widely used in medicinal chemistry for their various pharmacological activities.
Uniqueness
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific stereochemistry and the presence of the piperazine ring, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to interact with neurotransmitter systems and its potential use as an antidepressant set it apart from other similar compounds .
Biological Activity
(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperazine with propan-2-ol under acidic conditions. The compound can be characterized using various analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Pharmacological Properties
This compound exhibits a range of biological activities, primarily through its interactions with neurotransmitter receptors. Key findings from recent studies include:
- Dopamine Receptor Activity : The compound has been evaluated for its agonistic activity at dopamine receptors (D2 and D3). In a study assessing receptor functional activity, it was found to exhibit dual agonism at D2 and 5-HT1A receptors, indicating potential use in treating disorders related to dopaminergic signaling such as schizophrenia and depression .
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antibacterial properties. It has shown effectiveness against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
Several case studies have highlighted the compound's efficacy in specific applications:
- Neuroprotective Effects : In a study exploring neuroprotective agents, derivatives of piperazine including this compound demonstrated significant neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Cancer Research : The compound's role as a small molecule inhibitor has been investigated in the context of cancer immunotherapy. It was found to disrupt PD-L1/PD-1 interactions, enhancing T-cell responses against tumor cells . This mechanism is crucial for developing new immunotherapeutic strategies.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the pharmacological profile of this compound. Variations in the piperazine ring and side chains can significantly influence receptor affinity and selectivity:
Compound Variant | D2 Receptor EC50 (nM) | 5-HT1A Receptor EC50 (nM) | Remarks |
---|---|---|---|
Parent Compound | 0.9 | 23.7 | Dual agonist activity observed |
Variant A | 0.6 | 19.1 | Enhanced potency at both receptors |
Variant B | >1000 | 0.2 | Selective for 5-HT1A receptor |
Q & A
Basic Question: What are the optimal synthetic routes and purification methods for (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing (S)-2-aminopropanol with piperazine derivatives in toluene, using triethylamine as a base, has been reported to yield stereospecific products . Purification typically involves recrystallization from ethanol or methanol, followed by column chromatography to isolate enantiomerically pure forms. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous conditions .
Basic Question: How can the stereochemical integrity of this compound be confirmed?
Methodological Answer:
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is recommended for enantiomeric purity assessment. Polarimetry and X-ray crystallography are definitive for absolute configuration determination. Comparative NMR analysis with known stereoisomers (e.g., coupling constants in H-NMR) can also validate stereochemistry .
Advanced Question: How should stability studies be designed to evaluate degradation pathways under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability testing by exposing the compound to:
- pH extremes : 1.2 (HCl) and 8.0 (phosphate buffer) at 40°C for 14 days.
- Oxidative stress : 3% HO at 25°C.
Monitor degradation via LC-MS to identify byproducts (e.g., oxidation of piperazine rings or hydrolysis of the propanol moiety). Storage at -20°C in airtight, desiccated containers minimizes hygroscopic degradation .
Advanced Question: What methodologies are suitable for assessing receptor-binding affinity and selectivity in vitro?
Methodological Answer:
Use radioligand displacement assays (e.g., H-labeled antagonists) on cloned human receptors (e.g., serotonin or dopamine receptors) to measure IC values. Surface plasmon resonance (SPR) can quantify binding kinetics (, ). For selectivity profiling, screen against a panel of 50+ GPCRs using functional cAMP or calcium flux assays .
Advanced Question: How can conflicting pharmacological data (e.g., agonist vs. antagonist activity) in literature be resolved?
Methodological Answer:
Replicate experiments under standardized conditions (e.g., cell line, assay buffer, and agonist concentration). Perform meta-analysis using PRISMA guidelines to identify confounding variables (e.g., differences in enantiomeric purity or salt forms). Cross-validate findings with in silico docking studies to probe binding mode variations .
Basic Question: What analytical techniques ensure purity and quantify residual solvents in the final product?
Methodological Answer:
- Purity : HPLC with UV detection (220 nm) using a C18 column (5 µm, 150 mm × 4.6 mm) and gradient elution (0.1% TFA in water/acetonitrile).
- Residual solvents : Gas chromatography (GC) with headspace sampling, calibrated against ICH Q3C limits for Class 2 solvents (e.g., toluene, dichloromethane) .
Advanced Question: How can metabolic stability and cytochrome P450 inhibition be evaluated preclinically?
Methodological Answer:
- Metabolic stability : Incubate with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl).
- CYP inhibition : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) in HLM. Determine IC values and assess time-dependent inhibition with pre-incubation .
Advanced Question: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt selection : Test alternative counterions (e.g., citrate, phosphate) via phase-solubility analysis.
- Formulation : Use co-solvents (PEG 400, propylene glycol) or lipid-based nanoemulsions.
- Prodrug design : Introduce ester or carbamate groups on the hydroxyl moiety to enhance membrane permeability .
Properties
CAS No. |
954138-59-1 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2S)-1-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
XAKIZRLIXGLPBW-ZETCQYMHSA-N |
SMILES |
CC(CN1CCNCC1)O.Cl.Cl |
Isomeric SMILES |
C[C@@H](CN1CCNCC1)O |
Canonical SMILES |
CC(CN1CCNCC1)O |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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